2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-
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Overview
Description
2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is an organic compound with a complex structure that includes a pyridine ring, an ethanamine group, and a nitrophenyl group substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of 4,5-dimethoxyphenylacetic acid followed by amination to introduce the pyridineethanamine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, which can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while oxidation can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)pyridine
- 4,5-Dimethoxy-2-nitrophenylacetonitrile
- 2-(2-Pyridyl)ethylamine
Uniqueness
The presence of both the pyridine ring and the nitrophenyl group with methoxy substitutions makes it a versatile compound in synthetic chemistry and research .
Properties
CAS No. |
53493-58-6 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C15H17N3O4/c1-21-14-9-12(13(18(19)20)10-15(14)22-2)17-8-6-11-5-3-4-7-16-11/h3-5,7,9-10,17H,6,8H2,1-2H3 |
InChI Key |
VRQVCUDEUTZQNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NCCC2=CC=CC=N2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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